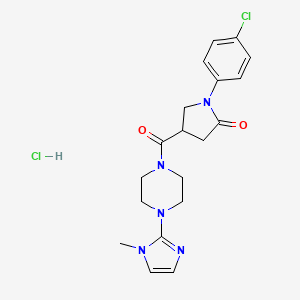

acetonitrile CAS No. 1454881-52-7](/img/structure/B2702020.png)

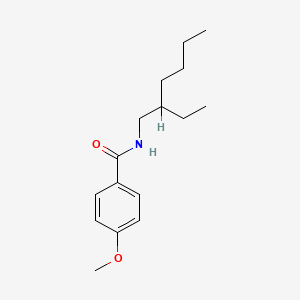

(2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile is a fluorinated sulfonyl pyrrolidine compound used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in the fields of organic synthesis, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Rapid Migration of Sulphur Groups

A study on the photochemical conversion of 3-azido-2-vinylthiophenes into thieno[3,2-b]pyrroles highlighted the rapid migration of sulphur groups, including those similar in structure to (2E)-(2,5-difluorophenyl)sulfonylacetonitrile, in acetonitrile solvent. This research provided insights into the selective migration patterns of sulphur-containing groups during chemical transformations (Gairns, Moody, & Rees, 1985).

Synthesis of Sulfones

The work on synthesizing sulfones in the pyrrolo[2,1-b]thiazole series demonstrates the reaction of (arylsulfonyl)acetonitriles with mercaptoacetic acid, highlighting the utility of such compounds in creating complex sulfur-containing molecules (Tverdokhlebov, Andrushko, & Tolmachev, 2006).

Electrochemical Reduction of CO2

Research on rhenium tricarbonyl complexes for the electrochemical reduction of CO2 in acetonitrile sheds light on the potential environmental applications of related compounds. The study focuses on the catalytic activities and the role of solvent in the efficiency of CO2 reduction processes (Nganga et al., 2017).

Anion Binding and Deprotonation

The study on nitrophenyl derivatives of pyrrole 2,5-diamides explores the structural behavior and anion binding capabilities of these compounds. It highlights the color change signalled deprotonation in acetonitrile solution, suggesting potential applications in sensing technologies (Camiolo, Gale, Hursthouse, & Light, 2003).

High-Voltage Electrolyte Additive

Research on (phenylsulfonyl)acetonitrile as a high-voltage electrolyte additive to improve lithium-ion batteries' performance demonstrates the practical applications of such compounds in energy storage technologies. This study shows how forming a solid electrolyte interface (SEI) film on an LiCoO2 cathode enhances battery performance (Deng et al., 2019).

Propiedades

IUPAC Name |

(2E)-2-(2,5-difluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S/c13-8-3-4-9(14)11(6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMDWGXVGEJPB-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)S(=O)(=O)C2=C(C=CC(=C2)F)F)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=CC(=C2)F)F)/NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-[(2,5-difluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701938.png)

![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2701941.png)

![6-Phenylmethoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2701944.png)

![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)

![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)

![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)

![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)